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Compound of Interest

Compound Name: 2-Methylpentane-1,5-diol

cat. No.: B1364139

An In-Depth Technical Guide to 2-Methylpentane-1,5-diol: Structure, Synthesis, and
Applications in Drug Development

Abstract

2-Methylpentane-1,5-diol is a branched-chain aliphatic diol featuring both a primary and a
secondary hydroxyl group. This unique structural arrangement imparts a distinct set of
physicochemical properties, including amphiphilicity, high solvency, and the capacity for
hydrogen bonding. These characteristics are making it an increasingly valuable molecule in
various industrial and scientific fields, most notably as a functional excipient in the
pharmaceutical industry. This guide provides a comprehensive technical overview of its
molecular structure, stereochemistry, key physicochemical properties, and established
synthetic routes. Furthermore, it delves into its applications, particularly within drug
development, where it serves as a solvent, a percutaneous penetration enhancer, and a
preservative in topical formulations. Safety protocols and analytical characterization techniques
are also discussed to provide a complete profile for researchers, scientists, and drug
development professionals.

Molecular Structure and Identification

The fundamental characteristics of 2-methylpentane-1,5-diol are defined by its chemical
structure. As a C6 diol, it consists of a five-carbon chain with a methyl group at the second
position (C2) and hydroxyl groups at the first (C1) and fifth (C5) positions.

Chemical Identity
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The compound is systematically identified by several key descriptors, summarized in the table

below.

Identifier Value Reference
IUPAC Name 2-methylpentane-1,5-diol [1112]

CAS Number 42856-62-2 [1][2]
Molecular Formula CeH1402 [1112][3][4]
Molecular Weight 118.17 g/mol [1][2]
Canonical SMILES Cc(ccco)co [2][3]
InChiKey AAAWJUMVTPNRDT- (2]

UHFFFAOYSA-N
Synonyms 2-methyl-1,5-pentanediol [11[2]

Structural Representation

The connectivity of atoms in 2-methylpentane-1,5-diol is visualized below. The presence of
hydroxyl groups at both ends of the molecule, combined with a branched alkyl structure, is
central to its functionality.

2D structure of 2-methylpentane-1,5-diol.

Stereochemistry

The carbon atom at the C2 position is a chiral center, as it is bonded to four different groups: a
hydrogen atom, a methyl group (-CHs), a hydroxymethyl group (-CH20H), and a 3-
hydroxypropy! group (-CH2CH2CH20H). Consequently, 2-methylpentane-1,5-diol exists as a
pair of enantiomers: (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol.
Commercially available products are typically sold as a racemic mixture unless otherwise
specified. The specific stereocisomer can be critical in pharmaceutical applications where
enantiomers may exhibit different biological activities or metabolic profiles.

Physicochemical Properties
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The utility of 2-methylpentane-1,5-diol in various applications is dictated by its physical and
chemical properties. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and
acceptor, leading to its relatively high boiling point and water miscibility.

Property Value Reference
Boiling Point 229.9 °C (at 760 mmHg) [3]
Melting Point 26.38 °C (estimate) [3]
Density 0.961 g/cm?3 [3]
Flash Point 107.2 °C [3]
Vapor Pressure 0.013 mmHg at 25°C [3]
pKa 14.99 + 0.10 (Predicted) [31[4]
XLogP3 0.4 [3]
Hydrogen Bond Donors 2 [3][4]
Hydrogen Bond Acceptors 2 [31[4]
Refractive Index 1.447 [3]

The low XLogP3 value of 0.4 indicates a degree of hydrophilicity, yet the C6 alkyl backbone
provides sufficient lipophilic character. This amphiphilic nature is the cornerstone of its
effectiveness as a solvent and a penetration enhancer, allowing it to interact favorably with both
aqueous and lipid-based environments.

Synthesis and Manufacturing

The synthesis of 2-methylpentane-1,5-diol is achievable through several chemical routes,
typically involving the reduction of a suitable precursor containing the required carbon skeleton
and oxygen functionalities.

Key Synthetic Pathway: Reduction of a-Methyl-o6-
valerolactone
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A highly efficient method for synthesizing 2-methylpentane-1,5-diol is the reduction of a-
methyl-d-valerolactone. This pathway is advantageous due to its high yield and the relative
accessibility of the starting lactone. The reaction involves the ring-opening and reduction of
both the ester carbonyl and the resulting aldehyde or carboxylic acid.

Starting Material

o-Methyl-3-valerolactone Product

Reduction (Yield: ~99%)

Reaction Conditions 2-Methylpentane-1,5-diol

1. Reducing Agent (e.g., LiAlHa4)
2. Solvent (e.g., THF)
3. Aqueous Workup

Click to download full resolution via product page

Synthetic workflow for 2-methylpentane-1,5-diol.

Experimental Protocol: Synthesis via Lactone Reduction

The following protocol is a representative, self-validating system for the laboratory-scale
synthesis of 2-methylpentane-1,5-diol. The choice of a strong reducing agent like lithium
aluminum hydride (LiAlHa4) is causal; it is required to cleave the stable cyclic ester and fully
reduce the resulting functionalities to alcohols.

» Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

o Reagent Preparation: A solution of a-methyl-d-valerolactone is prepared in an anhydrous
ether solvent, such as tetrahydrofuran (THF).

e Reducing Agent Addition: A suspension of lithium aluminum hydride (LiAlH4) in anhydrous
THF is carefully added to the flask.
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e Substrate Addition: The lactone solution is added dropwise from the dropping funnel to the
LiAlH4 suspension at a controlled temperature (typically 0 °C) to manage the exothermic
reaction.

o Reaction: After the addition is complete, the mixture is allowed to warm to room temperature
and then heated to reflux for several hours to ensure the reaction goes to completion.

e Quenching: The reaction is carefully quenched by the sequential, slow addition of water,
followed by a sodium hydroxide solution, and then more water to precipitate the aluminum
salts.

« |solation: The resulting slurry is filtered, and the solid aluminum salts are washed with
additional THF.

 Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSQa),
filtered, and the solvent is removed under reduced pressure. The crude product can be
further purified by vacuum distillation to yield pure 2-methylpentane-1,5-diol.

Applications in Drug Development and Research

While related diols like propylene glycol and pentane-1,5-diol have long been staples in
dermatology, 2-methylpentane-1,5-diol is emerging as a compelling alternative due to its
unique combination of properties.[5][6] Its branched structure can influence viscosity and skin
feel in a final formulation.

Role as a Pharmaceutical Excipient

In topical and transdermal drug delivery systems, 2-methylpentane-1,5-diol can serve multiple
functions simultaneously, simplifying formulations and enhancing product performance.

e Solvent and Co-solvent: Its amphiphilic character enables it to dissolve a wide range of
active pharmaceutical ingredients (APIs), including those that are poorly soluble in either
purely aqueous or oily vehicles.

e Percutaneous Penetration Enhancer: Like other short-chain diols, it is believed to enhance
drug absorption through the skin.[6][7] The proposed mechanism involves the reversible
disruption of the highly organized lipid structure of the stratum corneum, the primary barrier
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of the skin. This increases the fluidity of the lipid bilayers, creating pathways for the API to
permeate more effectively.

o Preservative and Antimicrobial Agent: Many diols exhibit antimicrobial properties, allowing
them to function as preservatives that protect the formulation from microbial contamination.
[6] This can reduce or eliminate the need for traditional preservatives, which are sometimes
associated with skin sensitization.

+ Humectant and Moisturizer: The hydroxyl groups attract and hold water, providing a
moisturizing effect on the skin, which is beneficial in dermatological products.

Formulation Stage

Active Pharmaceutical 2-Methylpentane-1,5-diol Other Excipients
Ingredient (API) (Solvent/Enhancer) (Gelling agents, etc.)

Final Topical Formulation

Application

Skin Application

Mechanism of Action
Stratum Corneum Disruption)

Enhanced API Penetration

Click to download full resolution via product page

Role of 2-methylpentane-1,5-diol in a topical drug formulation workflow.

Analytical Characterization
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Confirmation of the identity and purity of synthesized or procured 2-methylpentane-1,5-diol is
crucial. Standard analytical techniques are employed for this purpose.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR are used to
confirm the carbon-hydrogen framework. Key signals in *H NMR would include multiplets for
the various methylene and methine protons and distinct signals for the two different hydroxyl
protons. 3C NMR would show six unique carbon signals, corresponding to the different
chemical environments of the carbon atoms.

o Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong,
broad absorption band in the region of 3200-3600 cm~1 is characteristic of the O-H stretching
of the hydroxyl groups. C-H stretching bands would appear around 2850-3000 cm™1,

e Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing
purity and confirming the molecular weight. The gas chromatogram would show a single
major peak for a pure sample, and the mass spectrum would show a molecular ion peak (or
fragments) consistent with the structure.

Safety and Handling

While 2-methylpentane-1,5-diol is used in cosmetic and pharmaceutical applications,
appropriate handling procedures are necessary in a research or industrial setting. The safety
data for the closely related isomer, 3-methylpentane-1,5-diol, indicates it causes serious eye
irritation. Similar precautions should be taken for the 2-methyl isomer.
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Precautionary Measure Description

H319: Causes serious eye irritation (based on

GHS Hazard ]
related isomer data).
Wear safety glasses with side-shields or
Personal Protective Equipment goggles (P280). Wear appropriate chemical-
resistant gloves and lab coat.
] Avoid contact with eyes and skin. Wash skin
Handling

thoroughly after handling (P264).

IF IN EYES: Rinse cautiously with water for
First Aid (Eyes) several minutes. Remove contact lenses, if
irst Ai es
Y present and easy to do. Continue rinsing (P305

+ P351 + P338).

Vapors may form explosive mixtures with air
Fire Safety upon intense heating. Use standard

extinguishing media.

Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety
Data Sheet (SDS) provided by the manufacturer before handling the chemical.

Conclusion

2-Methylpentane-1,5-diol is a structurally distinct diol with a compelling profile for advanced
applications. Its amphiphilic nature, high solvency, and stereochemical properties make it more
than just a simple solvent. For drug development professionals, it represents a multifunctional
excipient capable of enhancing drug delivery, ensuring formulation stability, and improving the
cosmetic properties of topical products. As research continues, the specific advantages of its
branched structure and chirality may unlock further specialized applications in both
pharmaceutical and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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